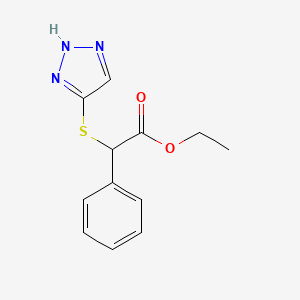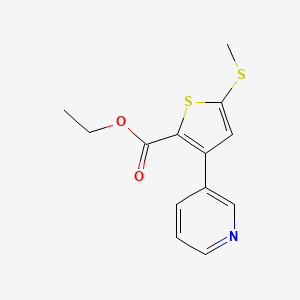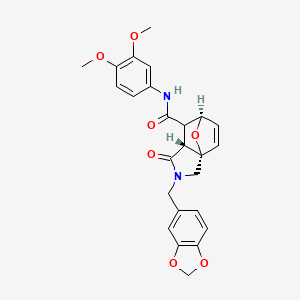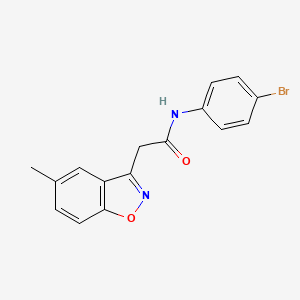
ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.31552 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
The synthesis of ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate typically involves the reaction of ethyl bromoacetate with phenyl(2H-1,2,3-triazol-4-ylsulfanyl) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
化学反応の分析
Ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used in the development of novel pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
作用機序
The mechanism of action of ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. The triazole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity . This compound may also interact with cellular receptors and enzymes, affecting various biochemical pathways and cellular processes .
類似化合物との比較
Ethyl phenyl(2H-1,2,3-triazol-4-ylsulfanyl)acetate can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole core structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiadiazole derivatives: These compounds have a similar sulfur-containing heterocyclic structure and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties .
特性
分子式 |
C12H13N3O2S |
|---|---|
分子量 |
263.32 g/mol |
IUPAC名 |
ethyl 2-phenyl-2-(2H-triazol-4-ylsulfanyl)acetate |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-12(16)11(9-6-4-3-5-7-9)18-10-8-13-15-14-10/h3-8,11H,2H2,1H3,(H,13,14,15) |
InChIキー |
LGGNQSRQJHNKCQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13376406.png)

![3-[1-(4-iodophenyl)-1H-tetraazol-5-yl]-4-methylquinoline](/img/structure/B13376415.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13376439.png)
![2-{[4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B13376443.png)

![5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B13376452.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376465.png)
![2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13376466.png)


